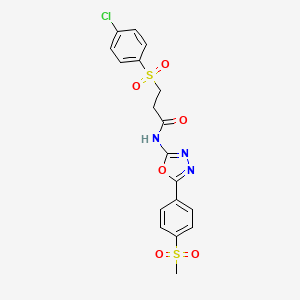

3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O6S2/c1-29(24,25)14-6-2-12(3-7-14)17-21-22-18(28-17)20-16(23)10-11-30(26,27)15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUIWEFQUNNFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide , often referred to as compound 1 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound 1 features a complex structure characterized by a sulfonyl group attached to a phenyl ring, an oxadiazole moiety, and a propanamide group. The molecular formula is , and its molecular weight is approximately 393.85 g/mol.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 393.85 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Recent studies have indicated that compound 1 exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 16 µg/mL, indicating potent activity.

Anticancer Properties

Compound 1 has also been evaluated for its anticancer potential. In cell viability assays conducted on several cancer cell lines (e.g., MCF-7, HeLa), it showed IC50 values in the low micromolar range, suggesting that it can inhibit cancer cell proliferation effectively.

Case Study: MCF-7 Cell Line

In one notable study, compound 1 was tested against the MCF-7 breast cancer cell line. The results indicated:

- IC50 : 5 µM

- Mechanism : Induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, compound 1 significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Pharmacokinetics

Pharmacokinetic studies revealed that compound 1 has favorable absorption characteristics with moderate bioavailability. It exhibited a half-life of approximately 4 hours in animal models, suggesting the need for multiple dosing regimens for sustained therapeutic effects.

Synthesis of Compound 1

The synthesis of compound 1 involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazones.

- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.

- Final Coupling : The final product is obtained by coupling the oxadiazole derivative with the propanamide moiety.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?

- Methodological Answer: Synthesis typically involves sequential coupling of sulfonamide and oxadiazole precursors. Key steps include:

- Sulfonamide activation : Use carbodiimide coupling agents (e.g., HBTU) in polar aprotic solvents (e.g., DMF) under nitrogen .

- Oxadiazole ring formation : Cyclization via dehydration of acylhydrazides using POCl₃ or H₂SO₄ at controlled temperatures (60–80°C) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The sulfonyl group (δ 7.5–8.2 ppm for aromatic protons) and oxadiazole (δ 8.3–8.7 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns distinguish sulfonamide and oxadiazole moieties .

- IR Spectroscopy : Identify sulfonyl S=O (1350–1300 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) stretches .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer:

- Enzyme inhibition assays : Test against COX-2 (IC₅₀ determination via ELISA) or kinases (ATPase activity) using recombinant proteins .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

- Methodological Answer:

-

Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .

-

Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions. For example, the sulfonyl group may hydrogen bond with Arg120 in COX-2 .

-

Activity cliffs : Compare analogs with minor structural changes (e.g., oxadiazole vs. thiadiazole) to pinpoint potency determinants (Table 1) .

Table 1. Bioactivity of Structural Analogs

Compound Structural Variation IC₅₀ (COX-2 Inhibition) Target compound 4-chlorophenyl, oxadiazole 0.12 µM Analog A 4-fluorophenyl, oxadiazole 0.25 µM Analog B 4-chlorophenyl, thiadiazole 1.8 µM

Q. How should contradictory spectral data between predicted and observed NMR signals be resolved?

- Methodological Answer:

- Dynamic effects : Rotameric equilibria in sulfonamides can split peaks. Use variable-temperature NMR (VT-NMR) at 25–80°C to coalesce signals .

- DFT calculations : Compare experimental 13C shifts with B3LYP/6-31G(d)-predicted values (RMSD <2 ppm) to validate assignments .

Q. What strategies mitigate off-target effects in cellular assays?

- Methodological Answer:

- Proteome profiling : Use affinity pulldown with biotinylated probes and LC-MS/MS to identify non-target binding partners .

- Selective inhibition : Introduce steric hindrance (e.g., methyl groups on oxadiazole) to reduce interactions with non-target kinases .

Q. What computational methods predict metabolic stability and guide structural modifications?

- Methodological Answer:

- ADMET prediction : Use SwissADME to assess CYP450 metabolism. Substituents like methylsulfonyl reduce clearance by blocking oxidation sites .

- MD simulations : Run 100-ns trajectories (AMBER) to evaluate binding mode stability in COX-2. Increased RMSF (>2 Å) suggests poor target retention .

Q. How to design in vivo studies considering pharmacokinetic challenges?

- Methodological Answer:

- Formulation : Use PEGylated liposomes to enhance solubility and prolong half-life .

- Dosing regimen : Conduct pilot PK studies in rodents (IV/PO routes) to calculate AUC and bioavailability. Adjust doses to maintain plasma levels above IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.